molecular formula C10H11N3O3S2 B1456834 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid CAS No. 1239851-78-5

3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid

Cat. No. B1456834
M. Wt: 285.3 g/mol
InChI Key: ZHGPFEJXYFLPAO-UHFFFAOYSA-N
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Description

This compound is also known as 3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}propanoic acid . It has a molecular formula of C10H11N3O3S2, an average mass of 285.343 Da, and a monoisotopic mass of 285.024170 Da . It is stored at a temperature of 28°C .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide . The alkylation of these salts leads to the esters of N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-2-yl)dithiocarbamic .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N3O3S2/c1-6-12-13-8(14)4-7(11-10(13)18-6)5-17-3-2-9(15)16/h4,18H,2-3,5H2,1H3,(H,15,16) .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.36 . It is stored at a temperature of 28°C .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Lauer and Zenchoff (1976) described the reactions of 2-amino-1,3,4-thiadiazole with 1,3-dicarbonyl compounds, leading to various derivatives including thiadiazolo[3,2-a]pyrimidines (Lauer & Zenchoff, 1976).
    • Tsuji and Otsuka (1978) synthesized 3-amino-6-methyluracil and its thio analogs, creating compounds like 7-methyl-5H-1, 3, 4-thiadiazolo[3, 2-α]pyrimidin-5-one (Tsuji & Otsuka, 1978).
  • Material Science Applications :

    • Shukurov et al. (1994) studied the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide and alkylation of its products, suggesting potential applications in material synthesis and modification (Shukurov et al., 1994).
    • Kataky et al. (1991) synthesized various thiadiazolo[3,2-a]pyrimidin derivatives, which could have applications in developing new materials or chemical compounds (Kataky et al., 1991).
  • Biological Activities :

    • He et al. (2019) designed and synthesized mesoionic derivatives of 1,3,4-thiadiazolo[3,2- a ]pyrimidinone, which showed certain insecticidal activities, indicating potential for use in pest control (He et al., 2019).
    • Angulwar, Khansole, and Bhosale (2019) synthesized derivatives of thiadiazolo[3,2-b]pyrimidine and tested them for antimicrobial activity, suggesting their use in developing new antimicrobial agents (Angulwar et al., 2019).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It is always recommended to handle chemical compounds with appropriate safety measures.

Future Directions

While the specific future directions for this compound are not mentioned in the available resources, compounds with similar structures have been studied for their various biological effects, including antimicrobial, antituberculosis, anticonvulsants, and even pesticide . This suggests potential areas of future research for this compound.

properties

IUPAC Name

3-[(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-6-12-13-8(14)4-7(11-10(13)18-6)5-17-3-2-9(15)16/h4H,2-3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPFEJXYFLPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C=C(N=C2S1)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 2
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 3
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 4
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
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3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid
Reactant of Route 6
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3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid

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